molecular formula C16H19N3O B2447976 6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 1225713-00-7

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2447976
CAS No.: 1225713-00-7
M. Wt: 269.348
InChI Key: VRYPVCLQHHAILH-UHFFFAOYSA-N
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Description

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a phenyl group and a piperidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of a phenyl-substituted pyridazinone with a piperidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The phenyl and piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for halogenation, while nucleophiles like amines or thiols can be used for further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various dihydropyridazinone derivatives.

Scientific Research Applications

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely used in medicinal chemistry.

    Pyridazinone Derivatives: Other pyridazinone derivatives also exhibit a range of biological activities and are used in drug development.

Uniqueness

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of a phenyl group and a piperidinylmethyl substituent on the pyridazinone core. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

6-phenyl-2-(piperidin-4-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16-7-6-15(14-4-2-1-3-5-14)18-19(16)12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYPVCLQHHAILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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